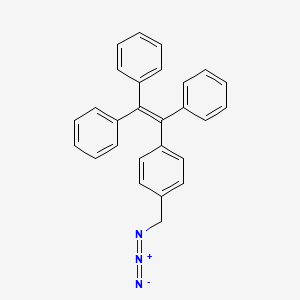
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Vue d'ensemble
Description
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C27H21N3. It is known for its unique structure, which includes an azidomethyl group attached to a phenyl ring, and a triphenylethene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene typically involves the reaction of 4-(bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azidomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products
Triazoles: Formed from the cycloaddition of the azide group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Bioconjugation: The azide group allows for click chemistry applications, enabling the attachment of biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene primarily involves its azide group, which can participate in cycloaddition reactions. These reactions enable the formation of stable triazole rings, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene: Precursor in the synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene.
(2-(4-(Hydroxymethyl)phenyl)ethene-1,1,2-triyl)tribenzene: Another derivative with different functional groups.
Uniqueness
The presence of the azidomethyl group in this compound makes it particularly valuable for click chemistry applications, distinguishing it from other similar compounds that may not have the same reactivity or versatility .
Propriétés
IUPAC Name |
1-(azidomethyl)-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3/c28-30-29-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJFWGSNWLHOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


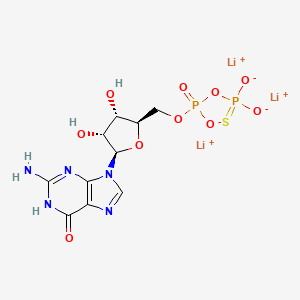

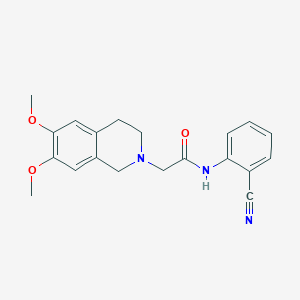


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
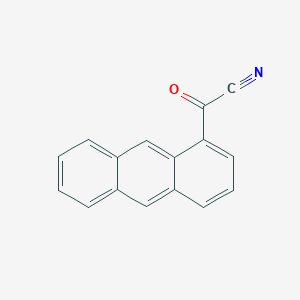
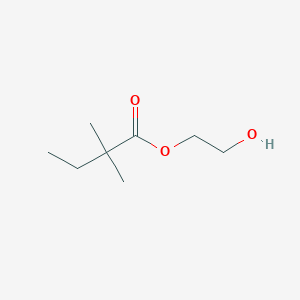
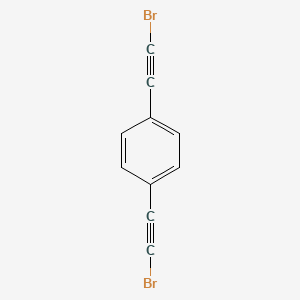
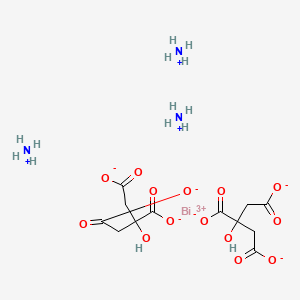



![8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B3069630.png)
